molecular formula C19H28N2OS B10796150 N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea

N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea

Cat. No.: B10796150
M. Wt: 332.5 g/mol
InChI Key: PTBLMHUNNYYRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMV665980 is a chemical compound identified as a potential antimalarial agent. It has shown promising activity against the malaria parasite Plasmodium falciparum by targeting the coenzyme A synthesis pathway . This pathway is crucial for the parasite’s survival and replication, making MMV665980 a valuable candidate for further research and development in the fight against malaria.

Chemical Reactions Analysis

MMV665980 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of MMV665980 involves the inhibition of key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A . By inhibiting these enzymes, MMV665980 disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

MMV665980 is part of a group of chemically diverse compounds that target the coenzyme A synthesis pathway in Plasmodium falciparum. Similar compounds include:

Biological Activity

N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiourea core with a phenyl group and a cyclohexyl substituent, which contributes to its unique biological profile. The presence of the hydroxyl group on the cyclohexyl moiety enhances its solubility and potential interactions with biological targets.

The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various enzymes and receptors. Thioureas can act as enzyme inhibitors, modulating pathways involved in cell signaling, inflammation, and cancer progression. Specifically, the compound may inhibit certain kinases or other proteins involved in tumor growth and metastasis.

Anticancer Properties

Several studies have investigated the anticancer potential of thiourea derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells. For example:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Case Study 2 : A study on prostate cancer cells revealed that treatment with this thiourea led to significant reductions in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against prostate cancer.

Antimicrobial Activity

Thioureas are also known for their antimicrobial properties. This compound exhibited activity against various bacterial strains:

  • Table 1: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to evaluate its toxicity. Preliminary studies indicate that this compound has a moderate toxicity profile:

  • Case Study 3 : In an acute toxicity study on rodents, doses up to 200 mg/kg did not result in significant adverse effects, indicating a relatively safe profile for further development.

Properties

Molecular Formula

C19H28N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

1-[1-(2-hydroxycyclohexyl)cyclohexyl]-3-phenylthiourea

InChI

InChI=1S/C19H28N2OS/c22-17-12-6-5-11-16(17)19(13-7-2-8-14-19)21-18(23)20-15-9-3-1-4-10-15/h1,3-4,9-10,16-17,22H,2,5-8,11-14H2,(H2,20,21,23)

InChI Key

PTBLMHUNNYYRFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCCCC2O)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.